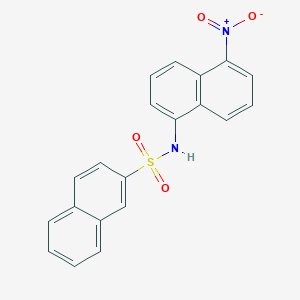![molecular formula C18H25NO4 B4079707 methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4079707.png)
methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate
Vue d'ensemble
Description
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MK-801, and it is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Applications De Recherche Scientifique
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological conditions. This compound has been used in animal models to study the mechanisms of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate is a potent non-competitive antagonist of the NMDA receptor. It binds to the receptor and prevents the influx of calcium ions, which are necessary for the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated neurotransmission, which plays a critical role in various physiological and pathological conditions.
Biochemical and Physiological Effects:
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective antagonist of the NMDA receptor, which makes it an excellent research tool to study the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations is that it has a short half-life, which makes it challenging to use in long-term experiments.
Orientations Futures
There are several future directions for the research on Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate. One of the future directions is to study the potential therapeutic applications of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another future direction is to develop new analogs of this compound with improved pharmacokinetic properties. Additionally, future research could focus on the role of the NMDA receptor in other physiological and pathological conditions.
Conclusion:
In conclusion, Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate is a potent non-competitive antagonist of the NMDA receptor that has gained significant attention in the field of scientific research. Its potential applications in various fields make it an excellent research tool to study the NMDA receptor and its role in various physiological and pathological conditions. With further research, this compound could hold promise for the development of new therapies for various neurological disorders.
Propriétés
IUPAC Name |
methyl 2-cycloheptyl-3-(4-methoxyanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-22-15-11-9-14(10-12-15)19-17(20)16(18(21)23-2)13-7-5-3-4-6-8-13/h9-13,16H,3-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKFSFWEMDJRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079636.png)
![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079655.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4079662.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4079667.png)


![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)
![3-(benzyloxy)-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4079693.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)
![N-[4-(aminosulfonyl)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4079714.png)
![2-ethyl 4-isopropyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4079720.png)

![N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine](/img/structure/B4079728.png)